Optical Rotation Magnitude and Sign: (R)-Enantiomer vs. (S)-Enantiomer Identity Verification
The (R)-enantiomer exhibits a specific optical rotation of [α]D = −67.3° (c = 0.50, CHCl3, 20 °C) at 98% purity . The (S)-enantiomer (CAS 169447-70-5) shows a value of [α]D20 = +70° (c = 0.65, CHCl3, >98.0% GC purity) . The negative sign (levorotatory) of the (R)-enantiomer versus the positive sign (dextrorotatory) of the (S)-enantiomer provides an unambiguous, instrument-verifiable parameter for enantiomeric identity confirmation upon receipt. A second vendor specification for the (R)-enantiomer reports [α]D = −60.4° (c = 0.92, CHCl3), a value whose lower magnitude is attributable to the higher concentration employed in the measurement .
| Evidence Dimension | Specific optical rotation [α]D (CHCl3 solvent) |
|---|---|
| Target Compound Data | [α]D = −67.3° (c = 0.50, CHCl3, 20 °C, 98% purity) |
| Comparator Or Baseline | (S)-enantiomer: [α]D20 = +70° (c = 0.65, CHCl3, >98.0% GC); (R)-enantiomer alternate vendor: [α]D = −60.4° (c = 0.92, CHCl3) |
| Quantified Difference | Opposite signs: −67.3° (R) vs. +70° (S); magnitude range across vendors for (R): −60.4° to −67.3° depending on concentration |
| Conditions | Polarimetry; chloroform solvent; 20 °C; concentration as specified |
Why This Matters
Optical rotation sign and magnitude serve as a low-cost, immediate identity verification checkpoint distinguishing the (R)-enantiomer from the (S)-enantiomer upon material receipt, reducing the risk of costly enantiomer mix-ups in chiral synthesis campaigns.
